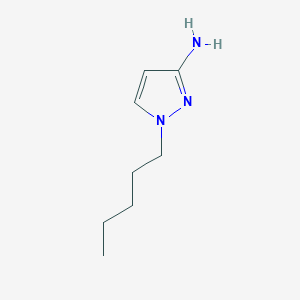

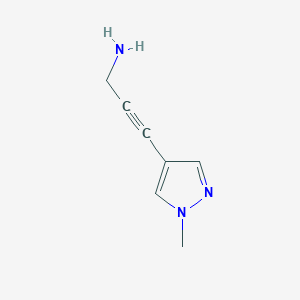

1-Pentyl-1H-pyrazol-3-amine

Overview

Description

1-Pentyl-1H-pyrazol-3-amine is a chemical compound . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole-based compounds like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Chemical Reactions Analysis

Pyrazole compounds are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications

Chemical and Structural Studies

1-Pentyl-1H-pyrazol-3-amine and its derivatives have been widely studied for their chemical and structural properties. For instance, the research by Bou-Petit et al. (2020) discusses the regioselectivity in Ullmann and acylation reactions involving pyrazol-3-amines. They emphasize how the degree of unsaturation and electronic characteristics of the fused ring in these compounds influence their chemical reactions (Bou-Petit et al., 2020).

Biological Activity Studies

Several studies focus on the biological activities of pyrazole derivatives. Titi et al. (2020) conducted a synthesis and characterization of various pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020). Similarly, El‐Mekabaty et al. (2016) synthesized new compounds involving 1H-pyrazol-5-amine and evaluated them as antioxidant agents, indicating their potential in pharmaceutical applications (El‐Mekabaty et al., 2016).

Synthetic Applications

Pyrazol-3-amines also play a crucial role in synthetic chemistry. For example, Yu et al. (2013) detailed a solvent-free synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, showcasing the compound's significance in efficient and environmentally friendly synthesis processes (Yu et al., 2013).

Energetic Material Studies

In the field of energetic materials, Zhao et al. (2014) explored the amination of nitroazoles, including derivatives of 1H-pyrazol-5-amines, to understand their impact on structural and energetic properties. This study is significant for designing advanced energetic materials (Zhao et al., 2014).

Pharmaceutical Research

Additionally, research into novel tacrine analogs, which included pyrazolo derivatives, was conducted by Mahdavi et al. (2017). They synthesized and evaluated these compounds for their acetylcholinesterase inhibitory activities, contributing to Alzheimer's disease treatment research (Mahdavi et al., 2017).

Mechanism of Action

Target of Action

1-Pentyl-1H-pyrazol-3-amine is a pyrazole-based compound . Pyrazole derivatives have been found to interact with various targets, including enzymes such as p38MAPK, and different kinases . .

Mode of Action

Similar pyrazole derivatives have been found to act as inhibitors of certain enzymes . For instance, some pyrazole derivatives act as reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase . They bind to the active site of the enzyme, preventing it from catalyzing its substrate.

Biochemical Pathways

Given that pyrazole derivatives can inhibit enzymes like btk , it’s plausible that they could affect pathways involving these enzymes. BTK, for example, plays a crucial role in B-cell receptor signaling pathway, which is essential for B-cell development and function .

Result of Action

Similar pyrazole derivatives have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .

Biochemical Analysis

Biochemical Properties

1-Pentyl-1H-pyrazol-3-amine, as an aminopyrazole, can provide useful ligands for receptors or enzymes, such as p38MAPK, different kinases, COX, and others . It interacts with these biomolecules, potentially influencing their function and the overall biochemical reactions in which they are involved .

Molecular Mechanism

It is known that aminopyrazoles can inhibit nonreceptor tyrosine kinases, such as Bruton Kinase (BTK), which is a major therapeutic target for B-cell-driven malignancies .

Properties

IUPAC Name |

1-pentylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZHEYBVBRRMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfonyl]quinoxaline](/img/structure/B3087852.png)

![4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3087873.png)

![Methyl 2-[2-(trifluoromethyl)phenyl]alaninate](/img/structure/B3087936.png)